2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine
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Overview
Description
2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methylimidazole under specific conditions. One common method includes:
Reagents: 2-chloropyrazine, 2-methylimidazole
Solvent: Dimethylformamide (DMF) or another suitable polar aprotic solvent
Catalyst: Potassium carbonate (K2CO3) or another suitable base
Conditions: Heating the reaction mixture to a temperature range of 100-150°C for several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reactions: Palladium catalysts (Pd/C), ligands such as triphenylphosphine (PPh3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazine derivative.
Scientific Research Applications
2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(1H-imidazol-1-yl)pyrazine
- 2-Chloro-3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrazine
- 2-Chloro-3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)pyrazine
Uniqueness
2-Chloro-3-(2-methyl-1H-imidazol-1-yl)pyrazine is unique due to the presence of both pyrazine and imidazole rings, which confer specific chemical properties and reactivity. This dual-ring structure makes it a versatile building block for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H7ClN4 |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-3-(2-methylimidazol-1-yl)pyrazine |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-7(9)11-2-3-12-8/h2-5H,1H3 |
InChI Key |
JASWREKIOGHBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=CN=C2Cl |
Origin of Product |
United States |
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